molecular formula C20H17N3S B2877548 (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 373613-57-1

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2877548
CAS No.: 373613-57-1
M. Wt: 331.44
InChI Key: BGZXBPBDSGBUPF-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H17N3S and its molecular weight is 331.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis

  • Research demonstrates the use of compounds similar to (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile in various chemical synthesis processes. For example, Shablykin, Chumachenko, and Brovarets (2010) explored the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol, leading to derivatives that can transform into 5-amino-4-(benzothiazol-2-yl)oxazole derivatives (Shablykin, Chumachenko, & Brovarets, 2010).

Sensing and Detection

  • Pan et al. (2015) designed and synthesized derivatives of acrylonitrile for detecting mercury(II) ions. The study showcases the potential of such compounds in environmental monitoring and pollution detection (Pan et al., 2015).

Material Science

  • Anandan et al. (2018) investigated thiophene dyes, including acrylonitrile derivatives, for nonlinear optical limiting, which is significant for protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Pharmacology and Therapeutics

  • Research by Sa̧czewski et al. (2004) on acrylonitriles substituted with various nitrogen heterocyclics, including compounds structurally similar to this compound, revealed their potential in developing new therapeutics with cytotoxic activity against cancer cells (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Environmental Applications

  • Ding et al. (2014) utilized amine-functionalized α-cyanostilbene derivatives, related to the compound , for the specific recognition of picric acid, an environmental and biological pollutant. This highlights its application in environmental remediation and safety (Ding, Yang, Zhang, Zhang, Kong, Zhang, Tian, Tao, & Yang, 2014).

Optoelectronics

Properties

IUPAC Name

(Z)-3-(2,3-dimethylanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-14-7-6-10-18(15(14)2)22-12-17(11-21)20-23-19(13-24-20)16-8-4-3-5-9-16/h3-10,12-13,22H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZXBPBDSGBUPF-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.